![molecular formula C10H13N3S2 B1364664 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 667436-25-1](/img/structure/B1364664.png)
5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol (5MTTPT) is a novel organosulfur compound, which belongs to the family of thienyl-triazoles. It is an important intermediate in the synthesis of various organic compounds, and has been studied extensively in recent years. The compound has a wide range of applications in scientific research, and has been used as a starting material for the synthesis of many compounds with potential therapeutic applications.
Scientific Research Applications
Antimicrobial and Antifungal Effects
1,2,4-triazole derivatives, including structures similar to 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol, exhibit a wide range of biological activities, particularly antimicrobial and antifungal effects. This makes them of interest for medical and veterinary applications, specifically for treating fungal diseases on animal skin. Studies demonstrate that these compounds can effectively enhance the healing of purulent wounds, showing better outcomes than some control groups in animal models (Ohloblina, Bushuieva, & Parchenko, 2022).
Corrosion Inhibition
Derivatives of 1,2,4-triazole, similar in structure to the compound , are known to function as effective corrosion inhibitors. They have been studied for their ability to protect materials like mild steel in corrosive environments, such as hydrochloric acid solutions. These inhibitors work by adhering to the material surface, preventing corrosion through a process that is both chemical and physical (Yadav, Behera, Kumar, & Sinha, 2013).
Biological Activity and Drug Development
Compounds from the 1,2,4-triazole class, to which the specified compound belongs, are recognized for their potential in drug development due to their varied biological activities. This includes potential applications in creating new medications with unique properties. Their synthesis and properties have been extensively studied, underscoring the versatility and significance of this class of compounds in pharmaceutical research (Hotsulia & Fedotov, 2019).
Antioxidant and Anti-inflammatory Activity
Some 1,2,4-triazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These studies provide insight into the therapeutic potential of such compounds, including their effectiveness in mitigating inflammation and oxidative stress-related conditions (Katikireddy, Kakkerla, Krishna, Durgaiah, & Yellu, 2021).
Mechanism of Action
Target of Action
The primary target of the compound 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is Carbonic anhydrase II (CA-II) . This enzyme plays a crucial role in the reversible hydration of carbon dioxide and is involved in the regulation of fluid secretion into the anterior chamber of the eye . It also contributes to intracellular pH regulation in the duodenal upper villous epithelium during proton-coupled peptide absorption .
Mode of Action
The compound acts as an inhibitor of Carbonic anhydrase II (CA-II) . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reactions, thereby altering the biochemical processes within the cell .
Biochemical Pathways
The inhibition of Carbonic anhydrase II (CA-II) affects several biochemical pathways. For instance, it can disrupt the regulation of fluid secretion into the anterior chamber of the eye and intracellular pH regulation . The exact downstream effects of these disruptions would depend on the specific cellular context and are a topic of ongoing research.
Result of Action
The inhibition of Carbonic anhydrase II (CA-II) by 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol can lead to a variety of molecular and cellular effects. These may include changes in fluid secretion, intracellular pH, and other processes regulated by CA-II . The specific effects would depend on the concentration of the compound and the specific cellular context.
properties
IUPAC Name |
3-(5-methylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S2/c1-3-4-13-9(11-12-10(13)14)8-5-7(2)15-6-8/h5-6H,3-4H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTVGIOPVDYHBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CSC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396005 |
Source
|
Record name | 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667436-25-1 |
Source
|
Record name | 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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